

Application Notes and Protocols for Iobenguane I-131 Therapy

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Compound of Interest		
Compound Name:	lobenguane sulfate	
Cat. No.:	B1672013	Get Quote

Audience: Researchers, scientists, and drug development professionals.

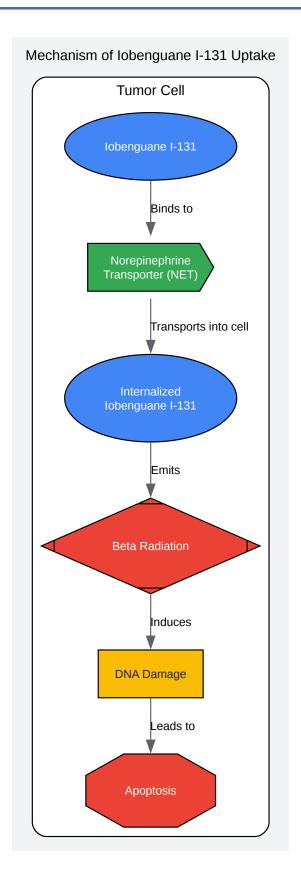
Introduction

lobenguane I-131 (¹³¹I-MIBG) is a radiopharmaceutical agent utilized in the diagnosis and targeted radiotherapy of neuroendocrine tumors, particularly pheochromocytoma and paraganglioma.[1][2][3] Its structural similarity to the neurotransmitter norepinephrine allows for selective uptake and accumulation in adrenergic tissues.[1][4] The radioactive iodine-131 component delivers cytotoxic beta radiation to the targeted tumor cells, inducing cell death and tumor necrosis. This document provides a detailed standard operating procedure for the therapeutic application of lobenguane I-131.

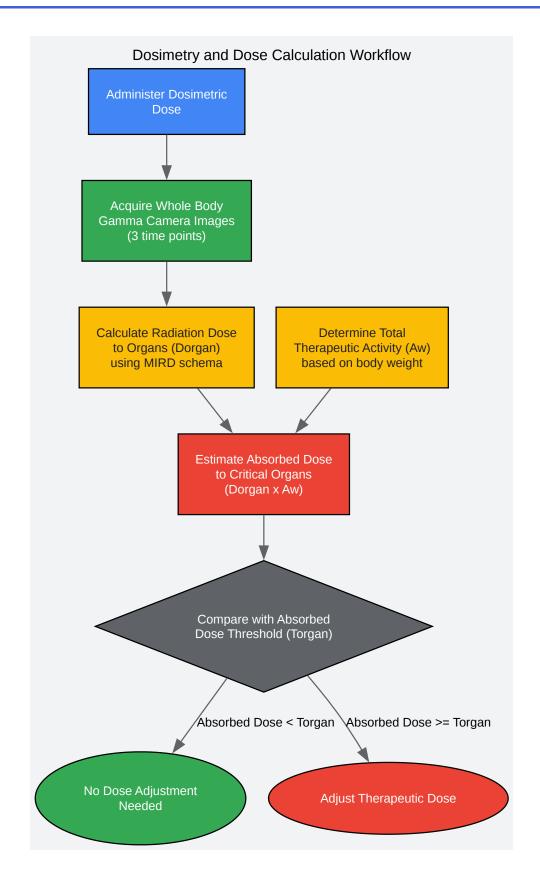
Mechanism of Action

lobenguane I-131 acts as an analog of norepinephrine, targeting the norepinephrine transporter (NET) system, which is highly expressed on neuroendocrine tumor cells. This active transport mechanism facilitates the concentration of the radiopharmaceutical within the tumor cells. Once internalized, the emitted beta radiation from iodine-131 induces DNA damage, leading to apoptosis and cell death.

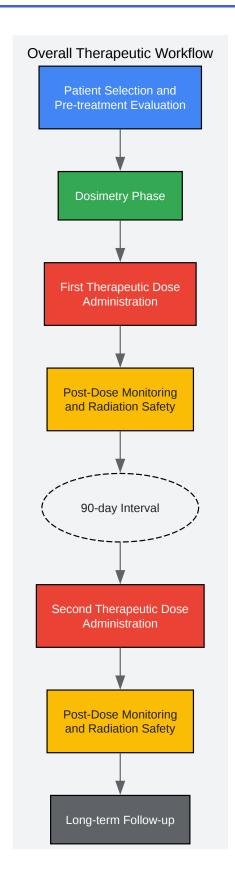












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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Iobenguane I-131 Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672013#standard-operating-procedure-for-iobenguane-i-131-therapy]

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